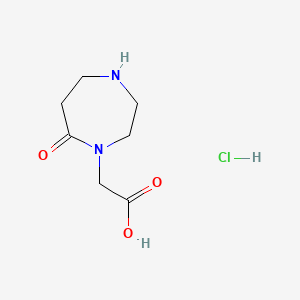
2-(7-Oxo-1,4-diazepan-1-yl)aceticacidhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxo-1,4-diazepan-1-yl)acetic acid hydrochloride typically involves the reaction of 1,4-diazepane with acetic acid derivatives under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions
2-(7-oxo-1,4-diazepan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
Scientific Research Applications
2-(7-oxo-1,4-diazepan-1-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various chemical compounds and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(7-oxo-1,4-diazepan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context . The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(7-oxo-1,4-diazepan-1-yl)acetic acid ethyl ester: This compound has similar structural features but differs in its ester functional group.
2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid: This compound has a tert-butoxycarbonyl protecting group, which affects its reactivity and applications.
Uniqueness
2-(7-oxo-1,4-diazepan-1-yl)acetic acid hydrochloride is unique due to its specific hydrochloride form, which can influence its solubility, stability, and reactivity compared to other similar compounds . This uniqueness makes it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C7H13ClN2O3 |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
2-(7-oxo-1,4-diazepan-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H12N2O3.ClH/c10-6-1-2-8-3-4-9(6)5-7(11)12;/h8H,1-5H2,(H,11,12);1H |
InChI Key |
WWPNXNHTDUCCLD-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1=O)CC(=O)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















